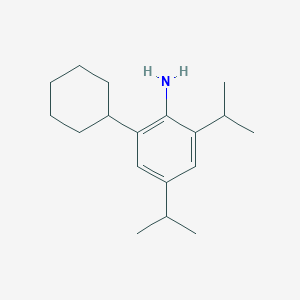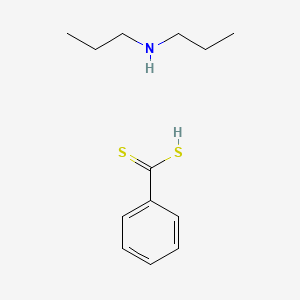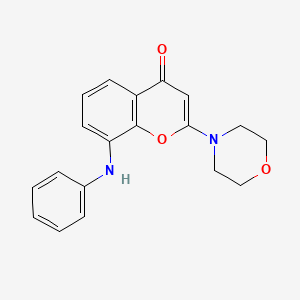
4H-1-Benzopyran-4-one, 2-(4-morpholinyl)-8-(phenylamino)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4H-1-Benzopyran-4-one, 2-(4-morpholinyl)-8-(phenylamino)- is a complex organic compound with the molecular formula C19H17NO3 This compound is known for its unique structure, which includes a benzopyran core, a morpholine ring, and a phenylamino group
Vorbereitungsmethoden
The synthesis of 4H-1-Benzopyran-4-one, 2-(4-morpholinyl)-8-(phenylamino)- involves several steps, typically starting with the formation of the benzopyran core. The morpholine ring and phenylamino group are then introduced through subsequent reactions. The specific synthetic routes and reaction conditions can vary, but common methods include:
Step 1 Formation of Benzopyran Core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions.
Step 2 Introduction of Morpholine Ring: The morpholine ring is typically introduced through nucleophilic substitution reactions.
Step 3 Addition of Phenylamino Group: The phenylamino group is usually added via electrophilic aromatic substitution reactions.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction environments.
Analyse Chemischer Reaktionen
4H-1-Benzopyran-4-one, 2-(4-morpholinyl)-8-(phenylamino)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the phenylamino group, using reagents like halogens or alkylating agents.
The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
4H-1-Benzopyran-4-one, 2-(4-morpholinyl)-8-(phenylamino)- has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 4H-1-Benzopyran-4-one, 2-(4-morpholinyl)-8-(phenylamino)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
4H-1-Benzopyran-4-one, 2-(4-morpholinyl)-8-(phenylamino)- can be compared with other similar compounds, such as:
4H-1-Benzopyran-4-one, 3-(4-morpholinyl)-2-phenyl-: This compound has a similar structure but differs in the position of the phenyl group.
4H-1-Benzopyran-4-one, 7-methoxy-2-(4-morpholinyl)-: This compound includes a methoxy group, which can alter its chemical and biological properties.
Eigenschaften
CAS-Nummer |
663620-52-8 |
|---|---|
Molekularformel |
C19H18N2O3 |
Molekulargewicht |
322.4 g/mol |
IUPAC-Name |
8-anilino-2-morpholin-4-ylchromen-4-one |
InChI |
InChI=1S/C19H18N2O3/c22-17-13-18(21-9-11-23-12-10-21)24-19-15(17)7-4-8-16(19)20-14-5-2-1-3-6-14/h1-8,13,20H,9-12H2 |
InChI-Schlüssel |
BBPLUKPNVSISTA-UHFFFAOYSA-N |
Kanonische SMILES |
C1COCCN1C2=CC(=O)C3=C(O2)C(=CC=C3)NC4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-{5-[Cyano(2-methoxyanilino)methyl]furan-2-yl}benzoic acid](/img/structure/B12540629.png)
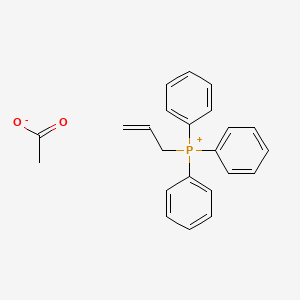
![[1-(Acetylamino)-4-oxo-2,5-cyclohexadienyl]acetonitrile](/img/structure/B12540645.png)
![Ethyl 3,5-bis[(5-bromopentyl)oxy]benzoate](/img/structure/B12540647.png)
![6-Azabicyclo[3.2.1]octane, 1,3,3-trimethyl-, (1R,5S)-](/img/structure/B12540657.png)
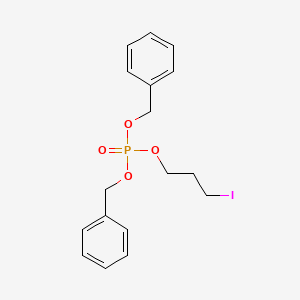
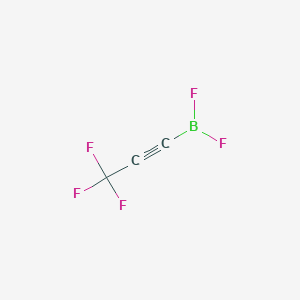
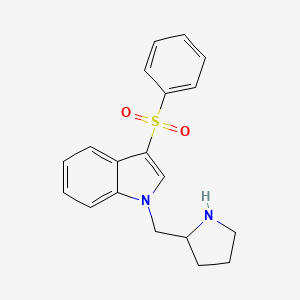

methanone](/img/structure/B12540679.png)
![2-(Furan-3-yl)-1-[(furan-3-yl)methyl]-1H-benzimidazole](/img/structure/B12540684.png)
